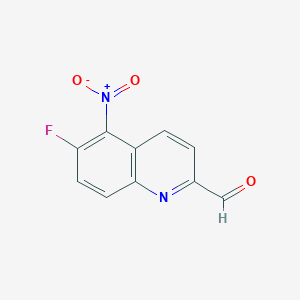
6-Fluoro-5-nitroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5FN2O3 and a molecular weight of 220.16 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitroquinoline-2-carbaldehyde typically involves the nitration of 6-fluoroquinoline followed by formylation. The nitration process introduces a nitro group at the 5-position of the quinoline ring, while the formylation introduces an aldehyde group at the 2-position. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-nitroquinoline-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 6-Fluoro-5-nitroquinoline-2-carboxylic acid.
Reduction: 6-Fluoro-5-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-nitroquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying enzyme activities and biological pathways involving quinoline derivatives.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-nitroquinoline-2-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline-2-carbaldehyde: Lacks the nitro group, which may result in different biological activities.
5-Nitroquinoline-2-carbaldehyde: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
6-Fluoro-5-aminoquinoline-2-carbaldehyde: The amino group can lead to different chemical and biological properties compared to the nitro group.
Uniqueness
6-Fluoro-5-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H5FN2O3 |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
6-fluoro-5-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5FN2O3/c11-8-3-4-9-7(10(8)13(15)16)2-1-6(5-14)12-9/h1-5H |
InChI Key |
QUSZCEVMDLYMIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















